molecular formula C14H13ClN2O2 B3835054 N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea CAS No. 54964-90-8

N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea

Cat. No. B3835054
CAS RN: 54964-90-8
M. Wt: 276.72 g/mol
InChI Key: VEOJROZUCMMIKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.74 g/mol.

Scientific Research Applications

Cancer Research

N,N'-diarylureas, including compounds like N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, have been identified as potential anti-cancer agents. They activate the eIF2α kinase heme regulated inhibitor, reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, and inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, which combine hydrophobic phenyl moieties with polar moieties, demonstrate good bioactivities. These compounds could potentially lead to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Agriculture and Plant Growth

Studies on derivatives of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea have shown activities as plant growth regulators and herbicides. For instance, effects on rice (Oryza sativa) and Echinochloa crusgalli were observed, demonstrating the compound's dual role as a plant growth regulator in rice and a herbicide for Echinochloa crusgalli at certain concentrations (Qiao, 2002).

Environmental Science

The compound has been studied in environmental contexts as well. For example, research on the degradation of antimicrobials triclosan and triclocarban included N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea. These studies explored the degradation process through electro-Fenton systems, contributing valuable insights to environmental chemistry and pollution control efforts (Sirés et al., 2007).

Herbicide and Pesticide Research

The substituted urea herbicides, including compounds similar to N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea, are known to degrade in soil through microbial action. This degradation process minimizes the accumulation of phytotoxic residues, making them a subject of interest in the study of environmentally friendly agricultural chemicals (Katz & Strusz, 1968).

Materials Science

In materials science, certain derivatives of N-(3-chlorophenyl)-N'-(2-methoxyphenyl)urea have been investigated for their nonlinear optical properties. These properties make them candidates for applications in photonics and optoelectronic devices (Shettigar et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOJROZUCMMIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967040
Record name N'-(3-Chlorophenyl)-N-(2-methoxyphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(2-methoxyphenyl)urea

CAS RN

54964-90-8, 5261-29-0
Record name NSC164533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(3-Chlorophenyl)-N-(2-methoxyphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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